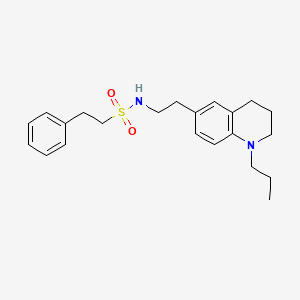

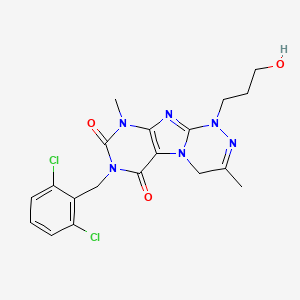

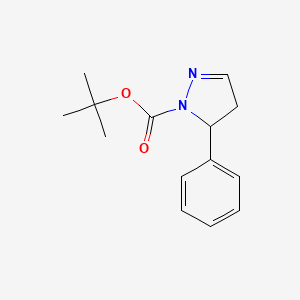

![molecular formula C22H27NO4S B2399812 3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1705783-56-7](/img/structure/B2399812.png)

3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C22H27NO4S and its molecular weight is 401.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Substance P (NK1) Receptor Antagonism

One application of this compound is as a potent nonpeptide antagonist of the substance P (NK1) receptor, as illustrated by CP-96,345, a related compound. This substance has been shown to inhibit substance P-induced salivation in rats, suggesting its utility in exploring the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Atom-Transfer Radical Cyclizations

Another research application involves using related compounds in atom-transfer radical cyclizations, leading to the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. These frameworks, due to their rich substitution patterns, could be potentially converted into a variety of natural and non-natural tropane alkaloids (Flynn et al., 1992).

Synthesis of 8-Azabicyclo[3.2.1]octanes

This chemical also finds use in the synthesis of highly substituted 8-azabicyclo[3.2.1]octanes from 3-hydroxy-4-pyrones. The transformation of these compounds into 4-methoxy-3-oxidopyridinium ylides enables cycloaddition to electron-deficient alkenes, useful for synthesizing tropane alkaloids (Rumbo et al., 1996).

Fluorogenic Labeling of Thiols

The use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid for fluorogenic labeling in high-performance liquid chromatography (HPLC) of biologically important thiols highlights another research application. This compound reacts selectively with thiols to produce fluorescent adducts, aiding in their detection (Gatti et al., 1990).

Stereochemical Determination in PI3 Kinase Inhibitors

The compound also plays a role in the stereochemical determination of active metabolites in potent PI3 kinase inhibitors. This involves stereospecific hydroboration and stereochemical reduction processes, crucial in drug development and pharmacological studies (Chen et al., 2010).

Nucleophilic Reagent Reactions

Reactions involving 5-methyl-3-phenyl-8-hydroxy-2-oxa-1-azabicyclo[3.3.0]octane with various nucleophilic reagents lead to the formation of various condensation products. This is significant in organic synthesis and the exploration of reaction mechanisms (Chlenov et al., 1976).

Selectivity in O-Methylation of 2-Naphthol

This compound is also involved in selectivity engineering in the O-methylation of 2-naphthol with dimethyl carbonate. This process is important in the production of intermediates like 2-methoxynaphthalene, used in manufacturing drugs like naproxen (Yadav & Salunke, 2013).

Propriétés

IUPAC Name |

3-(2-methoxynaphthalen-1-yl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4S/c1-27-21-11-7-15-5-3-4-6-19(15)20(21)10-12-22(24)23-16-8-9-17(23)14-18(13-16)28(2,25)26/h3-7,11,16-18H,8-10,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVUTTDSPKWMQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3C4CCC3CC(C4)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

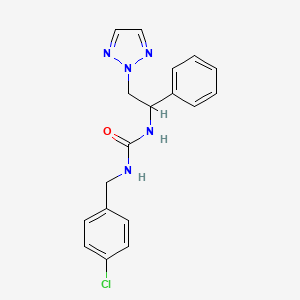

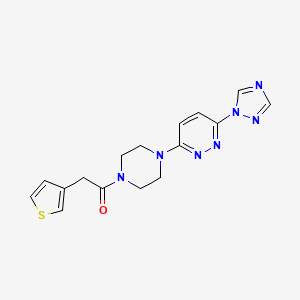

![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)

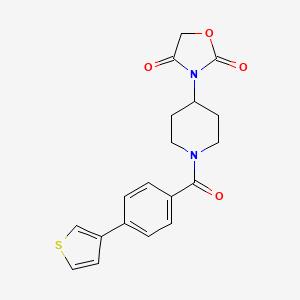

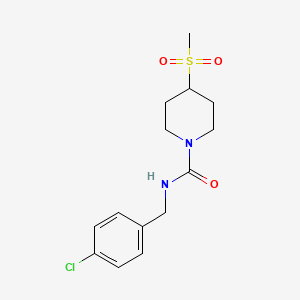

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2399734.png)

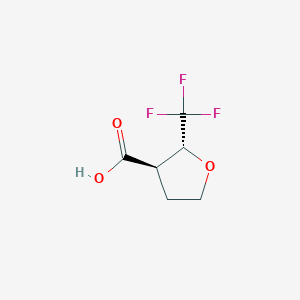

![N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2399741.png)

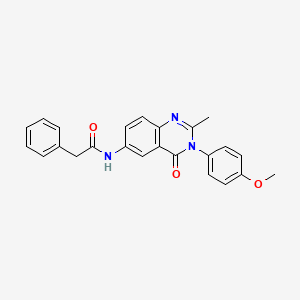

![N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2399750.png)